molecular formula C22H19BrN4O3 B13128685 1,4,5,8-Tetraamino-2-bromo-6-(2-phenylethoxy)anthracene-9,10-dione CAS No. 88602-97-5

1,4,5,8-Tetraamino-2-bromo-6-(2-phenylethoxy)anthracene-9,10-dione

Cat. No.: B13128685
CAS No.: 88602-97-5
M. Wt: 467.3 g/mol
InChI Key: CFKWFYGZORADES-UHFFFAOYSA-N
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Description

1,4,5,8-Tetraamino-2-bromo-6-phenethoxyanthracene-9,10-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple amino groups, a bromine atom, and a phenethoxy group attached to an anthracene-9,10-dione core.

Preparation Methods

The synthesis of 1,4,5,8-Tetraamino-2-bromo-6-phenethoxyanthracene-9,10-dione involves several steps, starting with the preparation of the anthracene-9,10-dione core. The introduction of amino groups, bromine, and phenethoxy groups is achieved through a series of substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

1,4,5,8-Tetraamino-2-bromo-6-phenethoxyanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.

    Substitution: The amino, bromine, and phenethoxy groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,4,5,8-Tetraamino-2-bromo-6-phenethoxyanthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with unique optical and electronic properties.

Mechanism of Action

The mechanism of action of 1,4,5,8-Tetraamino-2-bromo-6-phenethoxyanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to bind to various biomolecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1,4,5,8-Tetraamino-2-bromo-6-phenethoxyanthracene-9,10-dione can be compared with other similar compounds, such as:

    1,4,5,8-Tetraamino-2-bromo-6-ethoxyanthracene-9,10-dione: Similar structure but with an ethoxy group instead of a phenethoxy group.

    1,4,5,8-Tetraaminoanthracene-9,10-dione: Lacks the bromine and phenethoxy groups.

    2-Bromo-6-phenethoxyanthracene-9,10-dione: Lacks the amino groups. The uniqueness of 1,4,5,8-Tetraamino-2-bromo-6-phenethoxyanthracene-9,10-dione lies in its combination of multiple functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

88602-97-5

Molecular Formula

C22H19BrN4O3

Molecular Weight

467.3 g/mol

IUPAC Name

1,4,5,8-tetraamino-2-bromo-6-(2-phenylethoxy)anthracene-9,10-dione

InChI

InChI=1S/C22H19BrN4O3/c23-11-8-12(24)15-17(19(11)26)21(28)16-13(25)9-14(20(27)18(16)22(15)29)30-7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7,24-27H2

InChI Key

CFKWFYGZORADES-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCOC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=CC(=C4N)Br)N)N

Origin of Product

United States

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